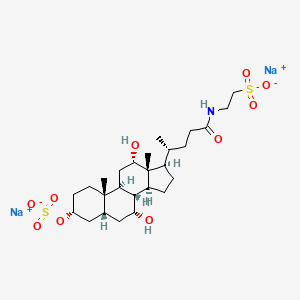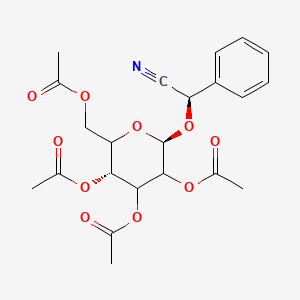
(11E)-Tetradecen-1-yl-d5 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-Tetradecen-1-yl-d5 Acetate is a deuterated analog of (11E)-Tetradecen-1-yl Acetate, a compound commonly used in pheromone research. The deuterium labeling at the 5th position provides a unique isotopic signature, making it useful in various analytical applications. This compound is characterized by its molecular formula C16H30O2 and is known for its role in chemical communication among insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11E)-Tetradecen-1-yl-d5 Acetate typically involves the deuteration of (11E)-Tetradecen-1-ol followed by acetylation. The deuteration process can be achieved using deuterium gas (D2) in the presence of a suitable catalyst. The acetylation step involves reacting the deuterated alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale distillation units for purification. The use of automated systems ensures consistency and high yield in the production process.
Chemical Reactions Analysis
Types of Reactions
(11E)-Tetradecen-1-yl-d5 Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (11E)-Tetradecen-1-al or (11E)-Tetradecanoic acid.
Reduction: Formation of (11E)-Tetradecen-1-ol-d5.
Substitution: Formation of various substituted (11E)-Tetradecen-1-yl derivatives.
Scientific Research Applications
(11E)-Tetradecen-1-yl-d5 Acetate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotope labeling studies to understand reaction mechanisms.
Biology: Employed in pheromone research to study insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its unique isotopic properties.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (11E)-Tetradecen-1-yl-d5 Acetate involves its interaction with specific receptors in insects, mimicking natural pheromones. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways. The compound binds to olfactory receptors, triggering a cascade of biochemical events that result in behavioral changes in insects.
Comparison with Similar Compounds
Similar Compounds
(11E)-Tetradecen-1-yl Acetate: The non-deuterated analog, commonly used in pheromone studies.
(9E,11Z)-9,11-Tetradecadien-1-yl Acetate: Another pheromone compound with a different double bond configuration.
(Z)-11-Tetradecen-1-yl Acetate: A stereoisomer with a cis configuration.
Uniqueness
(11E)-Tetradecen-1-yl-d5 Acetate is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The isotopic signature allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques such as mass spectrometry.
Properties
CAS No. |
1209778-49-3 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
259.44 g/mol |
IUPAC Name |
[(E)-13,13,14,14,14-pentadeuteriotetradec-11-enyl] acetate |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+/i1D3,3D2 |
InChI Key |
YJINQJFQLQIYHX-SMJXTGSFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C |
Synonyms |
(11E)-11-Tetradecen-13,13,14,14,14-d5-1-ol 1-Acetate; (E)-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-ol Acetate-d5; trans-11-Tetradecen-1-yl Acetate-d5; trans-11-Tetradecenol Acetate-d5; trans-11-Tetradecenyl Acetate-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine hydrochloride](/img/structure/B1145846.png)

![rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B1145851.png)

